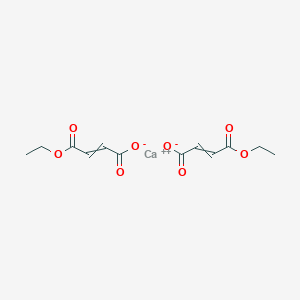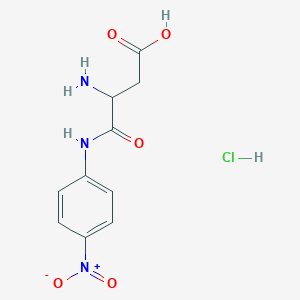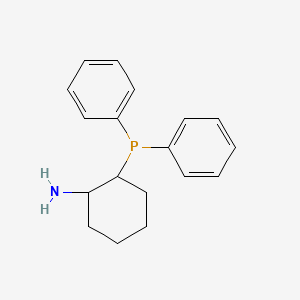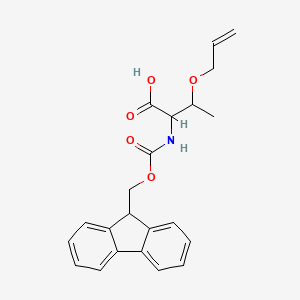
Fmoc-Thr(Allyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine: is a derivative of L-threonine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group for the amino function in peptide synthesis, while the O-allyl group protects the hydroxyl function of threonine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using an allyl group. This can be achieved by reacting L-threonine with allyl bromide in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is then protected using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is done by reacting the O-allyl-L-threonine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and O-allyl groups.
Substitution Reactions: The compound can undergo substitution reactions where the protected groups are replaced by other functional groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
O-Allyl Deprotection: Palladium catalysts in the presence of morpholine.
Major Products:
Deprotected L-threonine: After removal of the protecting groups, the major product is L-threonine.
Scientific Research Applications
Chemistry:
Peptide Synthesis: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is widely used in the synthesis of peptides. The protecting groups allow for the stepwise addition of amino acids to build peptides.
Biology and Medicine:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein engineering.
Drug Development: It is used in the synthesis of peptide-based drugs.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various biotechnological applications.
Mechanism of Action
Mechanism:
Protection and Deprotection: The compound exerts its effects through the protection and deprotection of functional groups in amino acids. The Fmoc group protects the amino group, while the O-allyl group protects the hydroxyl group of threonine.
Molecular Targets: The primary targets are the amino and hydroxyl groups of amino acids, which are protected during peptide synthesis.
Comparison with Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-serine
Uniqueness:
- Hydroxyl Group Protection: The presence of the O-allyl group for hydroxyl protection is a unique feature of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine, making it particularly useful in the synthesis of peptides containing threonine.
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,23,26)(H,24,25) |
InChI Key |
WZNQPIBLGCKYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Aminocyclohexyl)amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B15285633.png)
![(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)
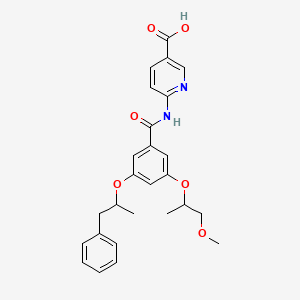
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
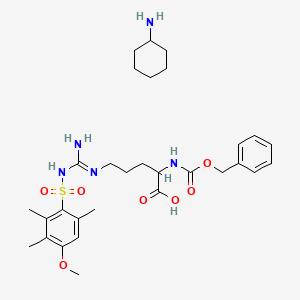
![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)

![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)
